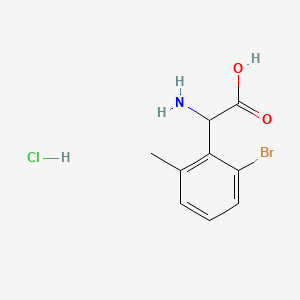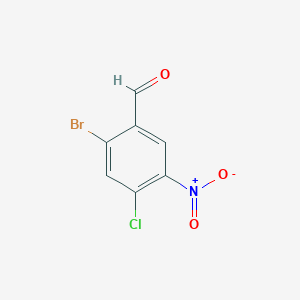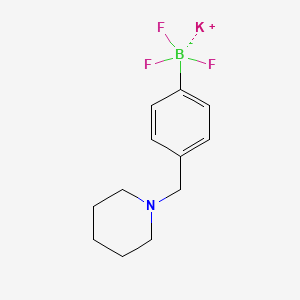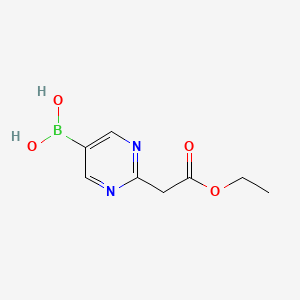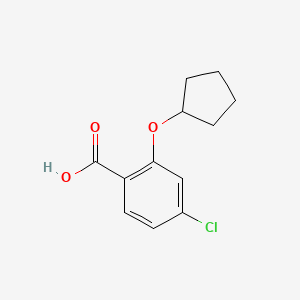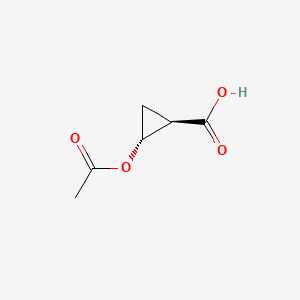![molecular formula C7H16N2O B13455322 [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol CAS No. 1541668-69-2](/img/structure/B13455322.png)
[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol typically involves the reaction of a suitable pyrrolidine derivative with formaldehyde and a reducing agent. One common method is the reductive amination of 1-methylpyrrolidine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, amines, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halides, substituted amines.
科学的研究の応用
Chemistry: In chemistry, [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can act as a ligand for certain receptors or enzymes, influencing cellular processes and signaling pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular functions.
類似化合物との比較
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
1-Methylpyrrolidine: A methyl-substituted pyrrolidine.
3-(Aminomethyl)pyrrolidine: A pyrrolidine derivative with an aminomethyl group.
Uniqueness: [3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyrrolidine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
1541668-69-2 |
|---|---|
分子式 |
C7H16N2O |
分子量 |
144.21 g/mol |
IUPAC名 |
[3-(aminomethyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H16N2O/c1-9-3-2-7(4-8,5-9)6-10/h10H,2-6,8H2,1H3 |
InChIキー |
VRPKOGOQEIYUHO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)


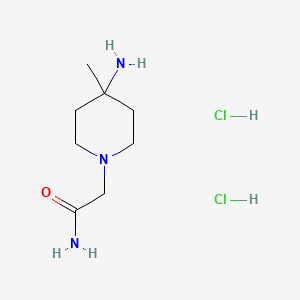
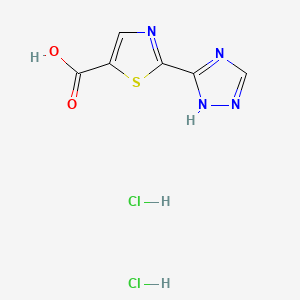

![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
